molecular formula C15H13ClFNO3 B4926494 N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B4926494
M. Wt: 309.72 g/mol
InChI Key: CQRQALWLLHRYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with a specific type of receptor in the human body, which has led to its investigation as a potential treatment for a variety of conditions.

Mechanism of Action

The mechanism of action of CFM-2 involves its interaction with the sigma-1 receptor, which is known to modulate a variety of cellular processes. CFM-2 has been shown to activate the sigma-1 receptor, leading to downstream effects that are still being investigated. It is hypothesized that CFM-2 may act as an allosteric modulator of the sigma-1 receptor, altering its conformation and leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects, many of which are still being investigated. One of the primary effects of CFM-2 is its ability to modulate the activity of the sigma-1 receptor, which is known to play a role in a variety of cellular processes. CFM-2 has also been shown to have anti-inflammatory effects, and may be useful in the treatment of conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CFM-2 for lab experiments is its specificity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in a variety of physiological processes, and to develop potential treatments for conditions in which the sigma-1 receptor is involved. However, one of the limitations of CFM-2 is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on CFM-2. One area of interest is its potential as a treatment for conditions such as depression and anxiety, which are known to involve the sigma-1 receptor. Another area of interest is its potential as a treatment for neuropathic pain, which is a condition that is often difficult to treat with current medications. Additionally, further investigation into the biochemical and physiological effects of CFM-2 may lead to a better understanding of the role of the sigma-1 receptor in various cellular processes.

Synthesis Methods

The synthesis of CFM-2 involves several steps, beginning with the reaction of 3-chloro-4-fluoroaniline with 2-methoxyphenol to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride to form the final product, CFM-2. The synthesis of CFM-2 has been optimized over the years to improve yield and purity, and several variations of the original method have been developed.

Scientific Research Applications

CFM-2 has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its interaction with the sigma-1 receptor, which is known to play a role in a variety of physiological processes. CFM-2 has been shown to bind to the sigma-1 receptor with high affinity, leading to its investigation as a potential treatment for conditions such as depression, anxiety, and neuropathic pain.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-12(17)11(16)8-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRQALWLLHRYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6945948

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